2-Methylimidazo[1,2-a]pyrazin-8-amine
Description
Overview of Imidazo[1,2-a]pyrazine (B1224502) Scaffold in Medicinal Chemistry Research
The imidazo[1,2-a]pyrazine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. researchgate.netrsc.org It is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets, thus exhibiting a wide range of pharmacological activities. researchgate.net This versatility makes it a valuable starting point for the design and synthesis of new drugs. rsc.org The scaffold's structure, which consists of an imidazole (B134444) ring fused to a pyrazine (B50134) ring, allows for substitutions at multiple positions (C2, C3, C6, and C8), enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. tsijournals.comnih.gov
Derivatives of the imidazo[1,2-a]pyrazine core have been investigated for a multitude of therapeutic applications. Research has revealed their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.nettsijournals.com For instance, certain derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.govnih.gov The adaptable nature of the imidazo[1,2-a]pyrazine framework allows for extensive structural modifications, which are key for optimizing pharmacological effects through structure-activity relationship (SAR) studies. nih.gov
Importance of Nitrogen-Containing Fused Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are of immense importance in modern drug discovery and development. rsc.org A significant percentage of all biologically active compounds, including a majority of FDA-approved small-molecule drugs, contain at least one heterocyclic ring, with nitrogen-based heterocycles being the most common. rsc.org The prevalence of these structures in nature and in synthetic drugs can be attributed to their unique chemical properties.
The nitrogen atoms within these fused ring systems can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net This ability to form specific interactions contributes to the potency and selectivity of drugs. Furthermore, the fused aromatic nature of these scaffolds provides a rigid framework that can orient substituents in a defined three-dimensional space, which is essential for precise interaction with a target's binding site. The structural diversity of nitrogen-fused heterocycles allows them to be tailored for a wide array of therapeutic targets. researchgate.net
Historical Context of Imidazo[1,2-a]pyrazine Derivatives in Biological Applications
The exploration of imidazo[1,2-a]pyrazine derivatives for biological applications has evolved over several decades. Early research, dating back to the 1980s, investigated their potential for various pharmacological effects, including anti-inflammatory, anti-ulcer, and cardiac-stimulating properties. researchgate.net The classical synthesis methods, such as the condensation of α-haloketones with 2-aminopyrazines, provided a foundation for creating libraries of these compounds for biological screening. sci-hub.se
More recently, with advancements in high-throughput screening and molecular modeling, research has become more targeted. A significant area of focus has been the development of imidazo[1,2-a]pyrazine derivatives as kinase inhibitors for cancer therapy. nih.govresearchgate.net For example, a 2011 study described the discovery of a series of substituted imidazo[1,2-a]pyrazin-8-amines as novel inhibitors of Breast Tumor Kinase (Brk/PTK6), a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast cancer. nih.gov This research highlighted the potential of the 8-amino-imidazo[1,2-a]pyrazine core as a scaffold for developing selective and potent anticancer agents. Other studies have explored their use as modulators of AMPA receptors and as antiviral agents, demonstrating the broad and ongoing interest in this chemical class. nih.govmdpi.com
Research Findings on Imidazo[1,2-a]pyrazine Derivatives
Detailed research has been conducted on derivatives of the imidazo[1,2-a]pyrazine scaffold, particularly in the context of kinase inhibition. The following tables summarize key findings from studies on related compounds, illustrating the structure-activity relationships.
Table 1: Biological Activity of Imidazo[1,2-a]pyrazine Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound Derivative Type | Target | Activity (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 | Low nanomolar | - | nih.gov |
| 2-Phenyl/3-Benzyl Imidazo[1,2-a]pyrazine | CDK9 | 0.16 µM | MCF7, HCT116, K652 | mdpi.com |
| Imidazo[1,2-a]pyrazine-based | Aurora Kinase | - | - | nih.gov |
| Imidazo[1,2-a]pyrazine | AMPA Receptor Modulator | - | HEK-293 | nih.gov |
| Imidazo[1,2-a]pyrazine | Anti-inflammatory (DDR1/DDR2) | 9.4 nM (DDR1), 20.4 nM (DDR2) | Primary human lung fibroblasts | nih.gov |
Table 2: Synthesis Approaches for the Imidazo[1,2-a]pyrazine Scaffold This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction Type | Reactants | Key Conditions | Position Functionalized | Reference |
|---|---|---|---|---|
| Condensation | 2-Amino-3-chloropyrazine (B41553), α-chloro-acetophenone | Reflux | Core scaffold | nih.gov |
| Nucleophilic Substitution | 8-chloro-imidazopyrazine, Amine | Heat (80°C) | C8 | nih.gov |
| Suzuki Coupling | 8-amino-3-bromo-imidazopyrazine, Boronic acid | Pd(PPh3)4, microwave | C3 | nih.gov |
| Three-Component Reaction | 2-Aminopyrazine (B29847), Aldehyde, Isonitrile | Iodine catalyst, room temp | Core scaffold, C3 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAWVDBIHPIESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylimidazo 1,2 a Pyrazin 8 Amine and Its Analogs
Strategies for Imidazo[1,2-a]pyrazine (B1224502) Core Synthesis
The construction of the fundamental imidazo[1,2-a]pyrazine ring system is the initial and critical phase in the synthesis of its derivatives. Chemists have developed several reliable methods, including multi-component reactions, annulation strategies, and direct C-H functionalization, to efficiently build this bicyclic structure.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org
One of the most prominent MCRs for synthesizing the imidazo[1,2-a]pyrazine core is the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.netnih.gov This acid-catalyzed three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. nih.gov The GBB reaction has emerged as a powerful tool for the efficient synthesis of a wide array of imidazo[1,2-a]pyrazine derivatives. nih.gov For instance, an iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine (B29847), an aryl aldehyde, and tert-butyl isocyanide at room temperature yields the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.gov The reaction proceeds through the initial formation of an imine from the 2-aminopyrazine and aldehyde, which is then activated by the iodine catalyst. rsc.orgnih.gov This facilitates a [4+1] cycloaddition with the isocyanide to construct the fused imidazole (B134444) ring. rsc.orgnih.gov
Table 1: Examples of Multi-component Reactions for Imidazo[1,2-a]pyrazine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyrazine | Aryl Aldehyde | tert-Butyl Isocyanide | Iodine / Room Temp | 3-Aminoimidazo[1,2-a]pyrazines | rsc.org, nih.gov |
| 2-Aminopyrazine | Aldehyde | Isocyanide | NH4Cl / EtOH, MW | 3-Aminoimidazo[1,2-a]pyrazines | mdpi.com |
| 2-Aminopyrazine | Aldehyde | Isocyanide | Eucalyptol (Green Solvent) | Substituted Imidazo[1,2-a]pyrazines | researchgate.net |
Annulation, or ring-forming, reactions are a traditional and robust method for constructing the imidazo[1,2-a]pyrazine core. The most common approach involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-bromoketone. acs.org This heteroannulation reaction is often referred to as the Tschitschibabin reaction.
The mechanism begins with the nucleophilic substitution of the halide on the α-haloketone by the endocyclic nitrogen of the 2-aminopyrazine, forming an N-alkylated intermediate. acs.org This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The final step is a dehydration (elimination of a water molecule) to yield the aromatic imidazo[1,2-a]pyrazine ring system. acs.org While early methods sometimes resulted in low yields, optimizations such as changing the solvent to methanol (B129727) or using microwave irradiation have significantly improved the efficiency of this transformation. acs.orgnih.govnih.gov Expeditious, catalyst-free heteroannulation reactions have been developed using a green solvent system like H₂O-IPA under microwave irradiation, providing excellent yields and reducing reaction times to minutes. acs.orgnih.gov
Table 2: Annulation Reaction for Imidazo[1,2-a]pyrazine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Key Features | Reference |
| 2-Aminopyrazine | α-Bromoketone | H₂O-IPA, Microwave | Catalyst-free, Green solvent, Rapid | acs.org, nih.gov |
| 2-Aminopyrazine | Chloroacetaldehyde | Methanol | High yield (98%) | nih.gov |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for building molecular complexity, avoiding the need for pre-functionalized starting materials. nih.gov This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. In the context of imidazo[1,2-a]pyrazines, transition metal-catalyzed direct C-H arylations have been explored, although they can present limitations in scope. nih.gov
While much of the research has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, the principles are applicable to imidazo[1,2-a]pyrazines. nih.govrsc.org These methods often employ palladium or copper catalysts to couple the heterocycle directly with aryl or alkyl partners. researchgate.net For example, visible light-promoted C-H functionalization represents a modern, greener approach, though its application to imidazo[1,2-a]pyrazines is less developed than for imidazo[1,2-a]pyridines. nih.gov The primary challenge and focus of these methods is achieving high regioselectivity, as multiple C-H bonds are available for reaction on the heterocyclic core.
Regioselective Functionalization and Derivatization
Once the imidazo[1,2-a]pyrazine core is synthesized, further derivatization is often required to access specific target molecules. The regioselectivity of these functionalization reactions is governed by the inherent electronic properties of the bicyclic system, allowing for the targeted substitution at various positions.
The C8 position of the imidazo[1,2-a]pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group, such as a halogen, is present. ucl.ac.uk This reactivity provides a direct and flexible route to 8-amino-imidazo[1,2-a]pyrazine derivatives. nih.govnih.gov
The synthesis typically involves the initial preparation of an 8-halo-imidazo[1,2-a]pyrazine (e.g., 8-bromo or 8-chloro). This intermediate can then be treated with a variety of primary or secondary amines to displace the halide and install the desired amino group at the C8 position. ucl.ac.uktsijournals.com For example, 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine has been reacted with morpholine (B109124) to yield the corresponding 8-morpholino derivative. tsijournals.com This strategy was instrumental in developing a novel series of 8-amino imidazo[1,2-a]pyrazine derivatives as potential inhibitors of the VirB11 ATPase. nih.govnih.gov The discovery of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of Breast Tumor Kinase (Brk/PTK6) further highlights the importance of this synthetic route. nih.gov
The C2 and C3 positions on the imidazole portion of the scaffold can also be selectively functionalized. The method of functionalization depends on whether it is incorporated during the core synthesis or added post-synthetically.
During Core Synthesis: The substituent at the C2 position is typically determined by the choice of the α-haloketone used in the annulation reaction. For instance, reacting 2-aminopyrazine with 1-bromo-2-propanone (α-bromoacetone) would install a methyl group at the C2 position, forming a 2-methylimidazo[1,2-a]pyrazine (B2758302) core. Similarly, in MCRs, the choice of aldehyde can direct substitution to the C3 position. ucl.ac.uk
Post-Synthetic Functionalization: After the core is formed, the C3 position is the most common site for electrophilic aromatic substitution. stackexchange.com This regioselectivity is due to the electronic nature of the ring system, where attack at C3 leads to a more stable cationic intermediate that maintains aromaticity in the six-membered pyrazine (B50134) ring. stackexchange.com Halogenation, such as bromination, preferentially occurs at C3. nih.gov However, these reactions can sometimes lead to inseparable mixtures of isomers, necessitating careful control of reaction conditions. nih.gov More advanced methods, such as the use of organometallic intermediates (e.g., zinc and magnesium organometallics), have been developed to achieve highly regioselective functionalization at both the C3 and C6 positions, allowing for the introduction of diverse functional groups that are not accessible through classical electrophilic substitution or cross-coupling reactions. nih.gov
Halogenation and Subsequent Functionalization
The introduction of a halogen atom onto the imidazo[1,2-a]pyrazine core serves as a versatile handle for further molecular elaboration, enabling the synthesis of a diverse library of analogs. Bromination is a common initial step, often followed by nucleophilic substitution or cross-coupling reactions to introduce various functional groups at specific positions.
A notable strategy for the synthesis of 8-substituted imidazo[1,2-a]pyrazines involves a multi-step sequence starting with the condensation of a 2-amino-3-chloropyrazine (B41553) with an α-haloketone. This is followed by a regioselective bromination to yield a dihalo-imidazopyrazine intermediate. The reactivity of the halogen atoms allows for selective displacement. For instance, the 8-chloro group can be selectively displaced by heating with an amine. The remaining bromine atom at another position, such as position 3, can then be functionalized through palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties. nih.gov
Another powerful approach for the functionalization of the imidazo[1,2-a]pyrazine scaffold, including at the 8-position, involves directed metalation. The use of organometallic reagents can achieve regioselective deprotonation, creating a nucleophilic center that can react with a variety of electrophiles. For example, treatment with a zinc-based reagent can lead to metalation at a specific position, which can then be quenched with electrophiles to introduce substituents. Nucleophilic additions at the 8-position have also been achieved, further expanding the toolkit for decorating this heterocyclic system. nih.gov
Research has demonstrated the regioselective functionalization of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. By employing different metalating agents, it is possible to direct functionalization to either the C5 or C7 position. For example, using TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) as the base leads to zincation at the C7 position. Subsequent reaction with electrophiles such as iodine, or copper-catalyzed cross-coupling reactions, allows for the introduction of various groups at this position. Conversely, using TMP2Zn·2MgCl2·2LiCl can switch the regioselectivity to the C5 position. nih.gov While this example focuses on the 6-chloro analog, the principles of directed metalation are broadly applicable to the functionalization of the imidazo[1,2-a]pyrazine core.
The following table summarizes representative functionalization reactions on the imidazo[1,2-a]pyrazine core:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-amino-3-chloropyrazine, α-chloro-p-fluoroacetophenone | 1. Condensation; 2. Bromination | Dihalo-imidazopyrazine intermediate | Not specified | nih.gov |
| Dihalo-imidazopyrazine intermediate | Amine, heat | 8-amino substituted imidazopyrazine | Not specified | nih.gov |
| 8-amino substituted imidazopyrazine | Arylboronic acid, Pd catalyst (Suzuki coupling) | 3-aryl-8-amino-imidazopyrazine | Not specified | nih.gov |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPZnCl·LiCl, then electrophile (e.g., I2) | 6-Chloro-7-iodo-imidazo[1,2-a]pyrazine | 85 | nih.gov |
| 6-Chloroimidazo[1,2-a]pyrazine | TMP2Zn·2MgCl2·2LiCl, then electrophile (e.g., I2) | 5-Iodo-6-chloro-imidazo[1,2-a]pyrazine | 85 | nih.gov |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 2-Methylimidazo[1,2-a]pyrazin-8-amine and its analogs to minimize environmental impact and enhance safety and efficiency.
One prominent green approach is the use of catalyst-free reactions in environmentally benign solvents. An expeditious heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazines has been developed using a mixture of water and isopropanol (B130326) (H2O-IPA) as the reaction medium. This method involves the reaction of substituted 2-aminopyrazines with α-bromoketones under microwave irradiation, leading to excellent yields of the desired products. The avoidance of a catalyst and the use of a green solvent system make this an environmentally friendly process. acs.org
Another significant green methodology is the application of iodine-catalyzed multicomponent reactions (MCRs). An efficient one-pot, three-component condensation for the synthesis of imidazo[1,2-a]pyrazines has been reported. rsc.orgrsc.org This reaction brings together an aryl aldehyde, 2-aminopyrazine, and an isocyanide at room temperature with a catalytic amount of iodine. rsc.orgrsc.org Iodine is an inexpensive, readily available, and relatively benign catalyst. This method offers high atom economy, simple workup procedures, and short reaction times, all of which are key tenets of green chemistry. rsc.orgrsc.org
The use of ultrasound in conjunction with green solvents has also been explored. For the synthesis of related imidazo[1,2-a]pyridines, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water has been shown to be effective. This metal-free approach proceeds under mild conditions and avoids the use of a base, highlighting its green credentials. organic-chemistry.org
The following table provides an overview of some green synthetic approaches for imidazo[1,2-a]azines:
| Reaction Type | Key Features | Solvents | Catalyst | Energy Source | Reference |
| Heteroannulation | Catalyst-free | H2O-IPA | None | Microwave | acs.org |
| Three-component condensation | High atom economy, mild conditions | Ethanol | Iodine | Room Temperature | rsc.orgrsc.org |
| C-H functionalization | Metal-free, base-free | Water | KI/tert-butyl hydroperoxide | Ultrasound | organic-chemistry.org |
Synthetic Routes to Key Intermediates
Preparation of Aminopyrazines for Core Formation
The availability of appropriately substituted aminopyrazines is critical for the synthesis of the target imidazo[1,2-a]pyrazine core. Various synthetic strategies have been developed to prepare these essential building blocks.
A common method to introduce substituents onto the pyrazine ring is through halogenation followed by cross-coupling reactions. For example, 2-aminopyrazine can undergo monobromination to produce 2-amino-5-bromopyrazine. This brominated intermediate can then participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce aryl or other groups at the 5-position. This two-step process allows for the synthesis of a range of 5-substituted-2-aminopyrazines. scientific.net
The synthesis of 2-aminopyrazines from α-iminodiacetonitriles has also been reported. This process can be achieved by reacting α-iminodiacetonitriles with hydrogen halides, or with alcohols or thioalcohols in the presence of hydrogen halides or alkali/alkaline earth compounds. This method provides access to various 2-aminopyrazines which are valuable starting materials for numerous heterocyclic compounds. google.com
Furthermore, the synthesis of favipiravir, a pyrazine derivative, starting from 2-aminopyrazine highlights several useful transformations of the pyrazine ring. The synthetic route involved regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence to construct a highly functionalized pyrazine intermediate. chemicalpapers.com These reactions demonstrate the versatility of 2-aminopyrazine as a starting material for creating complex pyrazine-based structures.
The following table outlines a representative synthesis of a substituted aminopyrazine:
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 2-Aminopyrazine | 1. Bromination; 2. Suzuki-Miyaura coupling with 4-nitrophenylboronic acid | 5-(4-nitrophenyl)-2-aminopyrazine | scientific.net |
| α-Iminodiacetonitriles | Hydrogen halides or alcohols/thioalcohols with acidic or basic conditions | Substituted 2-aminopyrazines | google.com |
| 2-Aminopyrazine | Regioselective chlorination, bromination, Pd-catalyzed cyanation, Sandmeyer reaction | 3,6-Dichloropyrazine-2-carbonitrile | chemicalpapers.com |
Structure Activity Relationship Sar Studies of 2 Methylimidazo 1,2 a Pyrazin 8 Amine Derivatives
Impact of Substituents on Biological Activity
The biological profile of imidazo[1,2-a]pyrazine (B1224502) derivatives can be dramatically altered by the nature and position of chemical groups attached to the core scaffold. Research has focused on modifying the C2, C3, and C8 positions to enhance potency, selectivity, and pharmacokinetic properties.
The C2 position, occupied by a methyl group in the parent compound, is a key site for modification. While the methyl group itself can be important, replacing it with larger or different functional groups has been a strategy in SAR exploration. For instance, in the development of inhibitors for the VirB11 ATPase of Helicobacter pylori, both 2- and 3-aryl regioisomers of the imidazo[1,2-a]pyrazine scaffold were synthesized and evaluated. This indicates that the C2 position is a viable point for introducing aryl groups to modulate activity, suggesting that interactions of this substituent can significantly influence the compound's binding to its target.
The C3 position of the imidazo[1,2-a]pyrazine ring is highly susceptible to electrophilic substitution, making it a common site for chemical modification. SAR studies have consistently shown that the substituent at this position plays a pivotal role in determining biological activity.
The 8-amino group is a defining feature of the parent compound and a crucial handle for derivatization. Modifications at this position have proven to be one of the most effective strategies for fine-tuning the biological activity and selectivity of this class of compounds. Converting the primary amine into various amides, particularly heteroarylcarboxyamides, has led to the discovery of highly potent molecules.
In the pursuit of new agents against melanoma, linking different aryl and heteroaryl groups to the C8-amine via amide or urea (B33335) linkages resulted in compounds with sub-micromolar inhibitory concentrations. nih.gov This demonstrates that the size, electronics, and hydrogen-bonding capacity of the group attached to the C8-nitrogen are critical determinants of antiproliferative activity.
The table below illustrates the impact of different amide substitutions at the C8 position on the antiproliferative activity against the A375P human melanoma cell line for a series of imidazo[1,2-a]pyrazine derivatives.
| Compound ID | C8-Substitution (R) | IC₅₀ (µM) |
| 18c | 4-Methyl-3-nitrophenyl-ureido | < 0.06 |
| 18h | 3-Trifluoromethyl-4-chlorophenyl-ureido | < 0.06 |
| 18i | 3-Chloro-4-fluorophenyl-ureido | < 0.06 |
| 17e | 3-Cyanophenyl-amido | < 0.06 |
| 15d | 4-Chlorophenyl-ureido | < 0.06 |
| Data derived from studies on diarylurea and diarylamide derivatives of the imidazo[1,2-a]pyrazine scaffold. nih.gov |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. This approach is used to discover novel chemical series with improved properties. The imidazo[1,2-a]pyrazine scaffold has been successfully identified and utilized through such strategies.
In one notable example, a scaffold hopping exercise was conducted to find new positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org Starting from a known triazolopyridine scaffold, computational methods based on 3D shape and electrostatic similarity identified the imidazo[1,2-a]pyrazin-8-one core as a promising replacement. acs.org The new scaffold maintained the essential pharmacophoric features, including a critical hydrogen bond acceptor and appropriate vectors for substituents. acs.org
Further exploration within this new series involved isosteric replacements of the fused imidazo (B10784944) ring itself. Replacing the imidazole (B134444) portion of the imidazo[1,2-a]pyrazin-8-one scaffold with a 1,2,4-triazole (B32235) or a triazinone ring led to a discernible decrease in potency, confirming the optimal nature of the original imidazo[1,2-a]pyrazine core for this specific target. acs.org This highlights how both broad scaffold hopping and subtle isosteric replacements are key techniques in optimizing ligands based on this privileged structure.
Structural Features Essential for Potency and Selectivity
The accumulation of SAR data from numerous studies allows for the definition of key structural features that are consistently required for the high potency and selectivity of 2-Methylimidazo[1,2-a]pyrazin-8-amine derivatives.
The Imidazo[1,2-a]pyrazine Core : The bicyclic heterocyclic system itself is the fundamental pharmacophore. Its specific arrangement of nitrogen atoms and its relatively rigid, planar structure provide a well-defined three-dimensional shape for presentation of substituents to the biological target.
C3-Position Aromatic Substituent : A substituted or unsubstituted aromatic (or heteroaromatic) ring at the C3 position is a recurrent feature in highly potent compounds. This group is believed to engage in crucial hydrophobic and/or π-stacking interactions within the target's binding site. The specific substitution pattern on this ring can fine-tune selectivity between different targets.
C8-Amine and its Derivatives : The C8-amino group, or more commonly its acylated derivatives (amides and ureas), is essential for establishing critical interactions, such as hydrogen bonds, with the target protein. For many kinase inhibitors, this moiety interacts with the hinge region of the enzyme. The nature of the substituent attached to the C8-amido nitrogen dictates the molecule's extension into solvent-exposed regions or adjacent pockets, heavily influencing both potency and selectivity. nih.gov
Mechanistic Investigations and Molecular Interactions
Binding Modes and Target Engagement Analysis
The interaction of imidazo[1,2-a]pyrazine (B1224502) derivatives with their biological targets can occur through various mechanisms, including competitive and allosteric inhibition.
Derivatives of the imidazo[1,2-a]pyrazine core have been identified as effective competitive inhibitors, particularly for enzymes that bind adenosine (B11128) triphosphate (ATP). Virtual high-throughput screening identified the imidazo[1,2-a]pyrazine structure as a potential mimic of ATP. Subsequent in vitro studies have confirmed that these compounds can act as competitive inhibitors of ATP binding. For example, a 3-aryl-8-amino imidazo[1,2-a]pyrazine derivative was shown to be a competitive inhibitor of the Helicobacter pylori VirB11 ATPase, with kinetic analyses confirming this mode of action. researchgate.net This competitive inhibition is achieved by the compound occupying the ATP-binding site of the enzyme, thereby preventing the natural substrate from binding and halting the enzyme's catalytic activity. researchgate.netresearchgate.net
While direct allosteric modulation by 2-Methylimidazo[1,2-a]pyrazin-8-amine is not extensively documented, related scaffolds have been shown to function as allosteric modulators. A novel series of imidazo[1,2-a]pyrazin-8-one derivatives were discovered to be potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. capes.gov.br These compounds bind to a site on the receptor that is distinct from the glutamate binding site, enhancing the receptor's response to its natural ligand. capes.gov.br This finding highlights the versatility of the imidazo[1,2-a]pyrazine core, where modifications to the substituent at the 8-position (in this case, an oxo group instead of an amine) can switch the mechanism from competitive inhibition to allosteric modulation. capes.gov.br
Enzyme Inhibition Profiling
The this compound scaffold and its analogues have been profiled against a range of enzymes, demonstrating significant inhibitory activity against various kinases, ATPases, and mycobacterial enzymes.
The imidazo[1,2-a]pyrazine core is a privileged scaffold for the development of kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.
Spleen Tyrosine Kinase (Syk): A series of imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective inhibitors of Syk. capes.gov.brnih.gov This work led to the discovery of GS-9973 (Entospletinib), a 6-substituted-8-amino-imidazo[1,2-a]pyrazine derivative, which is a highly selective and orally bioavailable Syk inhibitor evaluated for treating autoimmune diseases and cancers. capes.gov.brnih.gov Another study identified a novel imidazo[1,2-a]pyrazine derivative, compound 12f , as a potent oral Syk inhibitor with significant antitumor activity in solid tumor models. nih.gov
Phosphoinositide 3-kinase (PI3K): While direct inhibition by an imidazo[1,2-a]pyrazine is noted, a closely related imidazo[1,2-a]pyridine (B92270) derivative was developed as a potent dual inhibitor of PI3K and mTOR, key components of a signaling pathway frequently overactivated in cancer. This demonstrates the potential of the broader imidazo-azine class in targeting this pathway.
Aurora B Kinase: The imidazo[1,2-a]pyrazine core has been successfully used to design potent dual inhibitors of Aurora A and Aurora B kinases, which are critical regulators of mitosis and are often overexpressed in cancers. acs.orgresearchgate.netnih.gov Optimization of this scaffold led to compounds with picomolar inhibitory activity against Aurora A and B, demonstrating efficacy in human tumor xenograft models. acs.orgacs.orgnih.gov
Cyclin-Dependent Kinase (CDK): Research into related heterocyclic systems shows that 2-methylimidazo[1,2-a]pyridine -substituted 2-aminopyrimidines can act as CDK inhibitors. One such compound was found to be a selective inhibitor of CDK1/CycA over CDK2/CycB. While not featuring the pyrazine (B50134) core, this suggests a potential avenue for developing CDK inhibitors from related scaffolds.
Nuclear Factor-kappa B (NF-κB): Derivatives of imidazo[1,2-a]pyrazine have shown potent inhibitory activity against the NF-κB pathway, a key regulator of inflammation. researchgate.netsrce.hrnih.gov Inhibition is often achieved by targeting the I-kappa B kinases (IKK1 and IKK2). nih.gov A study identified a pyrazole-conjugated imidazo[1,2-a]pyrazine derivative, which includes an 8-(methylamino)imidazo[1,2-a]pyrazin-2-yl moiety, as a highly potent NF-κB inhibitor with an IC₅₀ of 1.02 µmol L⁻¹. nih.gov
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Target Kinase | Scaffold Type | Key Findings | Reference(s) |
| Syk | Imidazo[1,2-a]pyrazine | Discovery of GS-9973 (Entospletinib) and other potent, selective oral inhibitors for cancer and autoimmune diseases. | nih.gov, nih.gov, capes.gov.br |
| Aurora B | Imidazo[1,2-a]pyrazine | Development of potent dual Aurora A/B inhibitors with picomolar activity and in vivo efficacy. | acs.org, acs.org, nih.gov, researchgate.net |
| NF-κB (via IKK) | Imidazo[1,2-a]pyrazine | Identification of potent inhibitors of the NF-κB pathway, with IC₅₀ values in the low micromolar range. | researchgate.net, nih.gov, nih.gov |
| PI3K | Imidazo[1,2-a]pyridine (B132010) | A related scaffold shows potent dual inhibition of PI3K/mTOR. | |
| CDK | Imidazo[1,2-a]pyridine | A related scaffold shows selective inhibition of CDK1. |
A significant area of research for imidazo[1,2-a]pyrazine-8-amine derivatives has been the inhibition of the Helicobacter pylori VirB11 ATPase (HP0525). This enzyme is a crucial component of the bacterial type IV secretion system, which is essential for the bacteria's virulence. nih.govnih.gov A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of HP0525. researchgate.netnih.gov As discussed previously, these compounds function as ATP-competitive inhibitors, with lead compounds demonstrating IC₅₀ values in the low micromolar range. researchgate.net
Table 2: ATPase Inhibition by an Imidazo[1,2-a]pyrazine Derivative
| Enzyme | Organism | Inhibition Mechanism | Lead Compound IC₅₀ | Reference(s) |
| VirB11 ATPase (HP0525) | Helicobacter pylori | ATP-Competitive | 7 µM | researchgate.net |
The imidazo-azine family of compounds, including imidazo[1,2-a]pyrazines and the closely related imidazo[1,2-a]pyridines, has been investigated for activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
QcrB: The cytochrome b subunit of the bc1 complex, QcrB, is a validated target in Mtb. While direct data on imidazo[1,2-a]pyrazines is emerging, related imidazo[1,2-a]pyridine inhibitors have been identified that target Mtb QcrB. nih.gov This suggests the broader scaffold is a promising starting point for developing new antitubercular agents targeting the respiratory chain. nih.gov
Pantothenate Synthetase: This enzyme is essential for the biosynthesis of coenzyme A in Mtb. Research has led to the identification and development of 2-methylimidazo[1,2-a]pyridine -3-carboxamides as inhibitors of Mtb pantothenate synthetase. dntb.gov.ua Virtual screening has also highlighted imidazo-azines as potential inhibitors of this enzyme. researchgate.net
Glutamine Synthetase: This enzyme plays a crucial role in the nitrogen metabolism of Mtb. Novel, drug-like inhibitors based on the 3-amino-imidazo[1,2-a]pyridine scaffold have been discovered, with the most potent compound showing an IC₅₀ of 0.38 µM. researchgate.net Additionally, a crystal structure has been solved showing an imidazo[1,2-a]pyrimidine derivative bound to Mtb glutamine synthetase, confirming the interaction of this class of heterocycles with the enzyme's active site. nih.gov
Table 3: Inhibition of Mycobacterial Enzymes by Related Imidazo-azine Scaffolds
| Target Enzyme | Scaffold | Key Findings | Reference(s) |
| QcrB | Imidazo[1,2-a]pyridine | Identified as a promising scaffold for targeting the Mtb respiratory chain. | nih.gov |
| Pantothenate Synthetase | Imidazo[1,2-a]pyridine | Development of carboxamide derivatives as inhibitors. | dntb.gov.ua |
| Glutamine Synthetase | Imidazo[1,2-a]pyridine | Discovery of potent, drug-like inhibitors with sub-micromolar IC₅₀ values. | researchgate.net |
Cellular Pathway Modulation
The imidazo[1,2-a]pyrazine scaffold is not only a template for receptor antagonists but also for inhibitors of key cellular signaling pathways, demonstrating its broad utility in drug discovery.
PI3K/Akt/mTOR Pathway Inhibition
Several studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govdrugbank.comsci-hub.catnih.goviu.edu This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govdrugbank.comsci-hub.catnih.goviu.edu
Certain imidazo[1,2-a]pyrazine compounds have been shown to be potent dual PI3K/mTOR inhibitors. nih.govdrugbank.com For example, one such derivative demonstrated excellent inhibitory activity with IC50 values in the nanomolar and even sub-nanomolar range for PI3Kα and mTOR, respectively. nih.govdrugbank.com The mechanism of action involves the inhibition of the phosphorylation of Akt and its downstream target, p70S6K, as confirmed by Western blot analysis. sci-hub.cat This indicates a direct modulation of this critical oncogenic pathway.
Modulation of cAMP Signaling
Derivatives of imidazo[1,2-a]pyrazine have also been investigated for their effects on cyclic adenosine monophosphate (cAMP) levels. nih.gov Some of these compounds have been shown to inhibit cAMP breakdown through the inhibition of phosphodiesterase (PDE) enzymes. nih.gov However, in studies on the antiproliferative effects of certain imidazo[1,2-a]pyrazine derivatives, their growth-inhibitory actions could not be directly correlated with their effects on cAMP levels, suggesting that other mechanisms are at play. nih.gov While these compounds could potentiate cAMP formation induced by prostaglandin (B15479496) E1, this potentiation did not align with their antiproliferative effects. nih.gov
Other Pathway Modulations
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to the inhibition of other important cellular targets. Recent research has identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, a key component of the innate immune system. By inhibiting ENPP1, these compounds can enhance the cGAMP-induced expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6, thereby stimulating an immune response. nih.gov
Table 2: Cellular Pathway Modulation by Imidazo[1,2-a]pyrazine Derivatives
| Pathway/Target | Effect | Key Findings | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Inhibition | Derivatives act as potent dual PI3K/mTOR inhibitors, reducing phosphorylation of Akt and p70S6K. | nih.govdrugbank.comsci-hub.cat |
| cAMP Signaling | Modulation | Some derivatives inhibit PDE, leading to potentiation of cAMP formation, but this does not always correlate with their functional effects. | nih.gov |
| cGAS-STING Pathway | Activation (via ENPP1 inhibition) | Derivatives inhibit ENPP1, a negative regulator, leading to enhanced expression of STING pathway downstream genes. | nih.gov |
Biological Activities and Therapeutic Potentials Preclinical
Antimicrobial Efficacy (in vitro studies)
The imidazo[1,2-a]pyrazine (B1224502) scaffold and its derivatives have demonstrated notable in vitro activity against a range of microbial pathogens.
Derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine (B132010) core have shown promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.govtsijournals.comtsijournals.com Studies on imidazo[1,2-a]pyridin-3-amines revealed bacteriostatic activity against methicillin-resistant S. aureus (MRSA), with some analogs exhibiting a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. nih.gov Furthermore, a series of imidazo[1,2-a]pyrazine derivatives displayed significant antibacterial action against Staphylococcus aureus at a concentration of 100 µg/mL. tsijournals.comtsijournals.com
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives against Staphylococcus aureus
| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | 2-(anthracen-9-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | S. aureus ATCC 13709 | 3.91 | nih.gov |
| Imidazo[1,2-a]pyridin-3-amines | 2-(anthracen-9-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | MRSA ATCC 33591 | 3.91 | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 4f | Staphylococcus aureus | 100 | tsijournals.comtsijournals.com |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 5g | Staphylococcus aureus | 100 | tsijournals.comtsijournals.com |
The antifungal potential of the imidazo[1,2-a]pyrazine scaffold has also been investigated. tsijournals.comtsijournals.com Certain derivatives have shown an excellent zone of inhibition against pathogenic fungi, including Candida albicans and Aspergillus niger, when tested at a concentration of 50 µg/mL. tsijournals.comtsijournals.com
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Specific Derivative Example | Fungal Strain | Concentration for Excellent Zone of Inhibition (µg/mL) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine Derivatives | Compound 5h | Candida albicans | 50 | tsijournals.comtsijournals.com |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 6b | Candida albicans | 50 | tsijournals.comtsijournals.com |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 4f | Aspergillus niger | 50 | tsijournals.comtsijournals.com |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 6c | Aspergillus niger | 50 | tsijournals.comtsijournals.com |
A significant area of research for imidazo-fused heterocycles is their potent activity against Mycobacterium tuberculosis. Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have emerged as a promising class of anti-TB agents. acs.orglongdom.org Some compounds within this class have demonstrated remarkable potency, with MIC values recorded at less than or equal to 0.006 μM against replicating M. tuberculosis. acs.org The general class of imidazo[1,2-a]pyridine analogues has shown promising results, with MICs against the H37Rv strain ranging from 0.03 to 5.0 μM. rsc.org
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against Mycobacterium tuberculosis
| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Compound 18 | M. tuberculosis H37Rv | ≤0.006 | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Compound 17 | M. tuberculosis H37Rv | ≤0.006 | acs.org |
| Imidazo[1,2-a]pyridine analogues | Hit compounds from HTS | M. tuberculosis H37Rv | 0.03 - 5.0 | rsc.org |
Antagonistic Activities
The imidazo[1,2-a]pyrazine core structure has been effectively utilized as a scaffold for designing antagonists of adenosine (B11128) receptors, which are crucial targets in various physiological processes. nih.govunimi.it Research has focused on developing selective antagonists for the A3 and A2A adenosine receptor subtypes. nih.gov N8-(hetero)arylcarboxyamido substituted imidazo[1,2-a]pyrazines have demonstrated good affinity and selectivity for the human A3 adenosine receptor. nih.gov For instance, the 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine derivative was identified as one of the most active A3 antagonists. nih.gov While specific Ki values for 2-Methylimidazo[1,2-a]pyrazin-8-amine are not available, related non-xanthine antagonists have shown high affinity for the A2A receptor, with Ki values in the nanomolar range. mdpi.com
Table 4: Adenosine Receptor Antagonist Activity of Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Class | Receptor Target | Activity/Affinity | Reference |
|---|---|---|---|
| N8-substituted Imidazo[1,2-a]pyrazines | Human A3 Adenosine Receptor | Good affinity and selectivity | nih.gov |
| Triazolotriazine derivatives (related non-xanthine antagonists) | Human A2A Adenosine Receptor | Ki = 1.6 nM (for ZM241385) | mdpi.com |
Enzyme Modulatory Activities
Derivatives of imidazo[1,2-a]pyrazine have been identified as modulators of key enzymes implicated in various diseases.
Notably, a series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), with some compounds exhibiting low-nanomolar inhibition activity. nih.gov More recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway. nih.gov One such derivative demonstrated an IC50 value of 5.70 nM against ENPP1. nih.gov
Table 5: Enzyme Modulatory Activities of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Enzyme Target | Activity (IC50) | Reference |
|---|---|---|---|
| Substituted Imidazo[1,2-a]pyrazin-8-amines | Brk/PTK6 | Low-nanomolar inhibition | nih.gov |
| Imidazo[1,2-a]pyrazine derivative 7 | ENPP1 | 5.70 nM | nih.gov |
Kinase Inhibitory Potentials
Derivatives of imidazo[1,2-a]pyrazin-8-amine (B40915) have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.
A series of substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.gov These compounds demonstrated inhibitory activity in the low-nanomolar range and exhibited high selectivity against other kinases. nih.govresearchgate.net Specifically, these imidazo[1,2-a]pyrazin-8-amine derivatives are highly selective in reducing the phosphorylation of the PTK6 substrate SAM68, which is a key event in its signaling pathway. researchgate.net However, a broader screening of some analogues revealed a degree of unselectivity, as they were found to target 6% of kinases in a panel of 320. researchgate.net
Further research into related structures has identified 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. nih.gov One compound in this series, 8v , potently inhibited DDR1 with an IC₅₀ of 23.8 nM while showing significantly less activity against the related DDR2 kinase and other kinases like Bcr-Abl and c-Kit. nih.gov
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
ATPase Inhibitory Potentials
The chaperone protein Hsp90 (Heat Shock Protein 90), which possesses essential ATPase activity for its function in stabilizing client proteins including many kinases, has been identified as a target for imidazo[1,2-a]pyrazine derivatives. A novel 2-piperonyl 3,8-diaminoimidazo[1,2-a]pyrazine was found to exhibit moderate inhibitory activity against Hsp90. rsc.org A crystalline complex of this inhibitor with the N-terminus ATP domain of Hsp90 was obtained, elucidating the structural basis for its activity. rsc.org Additionally, the broader class of imidazo[1,2-a]pyrazines has been reported to act as ATP competitive inhibitors of the insulin-like growth factor 1 (IGF-1) receptor, a receptor tyrosine kinase. researchgate.net
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides. Certain imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against these enzymes.
Studies on a series of imidazo[1,2-a]pyrazine derivatives revealed non-selective inhibitory effects on PDE isoenzymes III, IV, and V. nih.gov The inhibitory potency was found to be dependent on the chemical substitutions on the core scaffold, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov More recently, imidazo[1,2-a]pyrazine derivatives have been developed as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 negatively regulates the cGAS-STING pathway, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov A lead compound from this series demonstrated significant ENPP1 inhibition with an IC₅₀ value as low as 5.70 nM, while showing weak inhibition against related enzymes ENPP2 and ENPP3. nih.gov
Antioxidant Effects
Several studies have evaluated the antioxidant potential of the imidazo[1,2-a]pyrazine scaffold. Research indicates that the presence of an amino group at the C8 position is crucial for good antioxidant properties. tsijournals.com In one study, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their free radical scavenging activity, with several compounds exhibiting effective antioxidant properties comparable to the standard, ascorbic acid. tsijournals.com Another study focusing on imidazo[1,2-a]pyrazin-8(7H)-one derivatives also reported antioxidant activities, with one compound showing an IC₅₀ value of 89.33 µM in a radical scavenging assay. researchgate.net
Antiproliferative and Cytotoxic Activity (on cancer cell lines)
The potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents has been investigated against various cancer cell lines. The antiproliferative effects of some derivatives have been linked to their PDE-inhibitory activity. nih.gov For example, specific derivatives inhibited the growth of the Dami cell line in a dose-dependent manner. nih.gov The antiproliferative activity appears to be highly dependent on the substitution pattern of the imidazo[1,2-a]pyrazine skeleton. nih.gov
Specific Cancer Cell Lines Evaluation (e.g., HeLa, MCF7, MDAMB-231, SK-N-SH)
The cytotoxic effects of imidazo[1,2-a]pyrazine derivatives have been evaluated against a panel of specific cancer cell lines, with varied results.
In some studies, newly designed imidazo[1,2-a]pyrazine derivatives did not show significant growth inhibition on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines at a concentration of 10 µg/mL. tsijournals.comresearchgate.net However, another imidazopyrazine compound, substituted with a 2,4-difluorophenyl moiety at C-2 and a p-fluorophenyl amine at C-3, demonstrated potent inhibitory activity against MCF-7 cells with an IC₅₀ of 9.60 ± 3.09 μM. researchgate.net
Regarding the MDA-MB-231 triple-negative breast cancer cell line, growth inhibition has been reported for derivatives of imidazo[1,2-a]pyrazin-8-amines. researchgate.netresearchgate.net Cytotoxic effects of imidazo[1,2-a]pyrazine derivatives have also been noted against the SK-N-SH neuroblastoma cell line. researchgate.net
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives on Specific Cancer Cell Lines
Other Pharmacological Activities (Preclinical)
Beyond enzyme inhibition and cytotoxicity, the imidazo[1,2-a]pyrazin-8-amine core has been utilized to design ligands for G protein-coupled receptors (GPCRs). This scaffold was selected for the development of novel adenosine receptor (AR) antagonists. nih.gov Specifically, N⁸-(hetero)arylcarboxyamido substituted derivatives showed good affinity for the human A₃ adenosine receptor and high selectivity over other AR subtypes. nih.gov One of the most active A₃ antagonists from this series demonstrated protective effects in a rat model of cerebral ischemia by delaying anoxic depolarization in the hippocampus. nih.gov
Furthermore, imidazo[1,2-a]pyrazines have been identified as selective negative modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) when it is associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov The imidazo[1,2-a]pyrazine scaffold has also been noted for its potential as a ligand for corticotropin-releasing hormone (CRH) and γ-aminobutyric acid (GABA) receptors. researchgate.net
Anti-inflammatory Properties
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated notable anti-inflammatory effects in various preclinical models. tsijournals.comresearchgate.net Research suggests that these compounds may exert their anti-inflammatory action through the modulation of key signaling pathways involved in the inflammatory response. For instance, a study on a novel imidazo[1,2-a]pyridine derivative, a structurally related compound, indicated that its anti-inflammatory activity is mediated by the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov
In a study evaluating a series of imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides, the imidazo[1,2-a]pyrazine derivatives were found to exhibit superior anti-inflammatory activity compared to their pyridine (B92270) counterparts. researchgate.net The evaluation was conducted using the carrageenan-induced rat hind paw edema model, a standard in vivo assay for screening anti-inflammatory agents. researchgate.net Furthermore, research on pyrazolo[1,5-a]quinazolines, another class of related heterocyclic compounds, identified several derivatives with potent anti-inflammatory activity, as demonstrated by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com
Table 1: Anti-inflammatory Activity of a Representative Imidazo[1,2-a]pyrazine Derivative
| Compound | Assay | Model | Results | Reference |
| Imidazo[1,2-a]pyrazinyl benzamide/acetamide derivatives | Carrageenan-induced paw edema | Rat | Showed significant anti-inflammatory activity | researchgate.net |
Cardiac Stimulating Properties
In addition to their smooth muscle relaxant effects, imidazo[1,2-a]pyrazine derivatives have demonstrated significant cardiac stimulating properties in preclinical models. nih.govnih.gov In vitro studies on isolated guinea-pig atria have shown that these compounds exhibit potent positive inotropic (increased contractility) and chronotropic (increased heart rate) activities. nih.gov
The positive inotropic effect of these derivatives has been associated with an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov Further mechanistic studies have shown that these compounds potentiate the positive inotropic effect of isoproterenol, a known beta-adrenergic agonist. nih.gov Crucially, this effect was not blocked by propranolol, a beta-blocker, which strongly suggests that the cardiac stimulating properties are not mediated by beta-adrenergic receptor stimulation but rather by phosphodiesterase-inhibiting properties. nih.gov This is consistent with the hypothesis that these compounds may act as selective inhibitors of cardiac phosphodiesterase isoenzymes. nih.gov
Table 3: Preclinical Cardiac Stimulating Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Model | Observed Effects | Proposed Mechanism | Reference |
| Imidazo[1,2-a]pyrazine derivatives | Isolated guinea-pig atria | Potent positive inotropic and chronotropic activities | Phosphodiesterase inhibition | nih.govnih.gov |
| 5-bromoimidazo-[1,2-alpha]pyrazine | Isolated atria | Positive chronotropic and inotropic properties | Increase in cyclic AMP tissue concentration | nih.gov |
Computational Chemistry and Cheminformatics in Research
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands, such as derivatives of 2-methylimidazo[1,2-a]pyrazin-8-amine, interact with their biological targets at a molecular level.
Research on the imidazo[1,2-a]pyrazine (B1224502) core has frequently employed molecular docking to elucidate ligand-receptor interactions. For instance, in the development of novel adenosine (B11128) receptor (AR) antagonists, molecular docking was used to visualize the hypothetical binding mode of new N8-(hetero)arylcarboxyamido substituted imidazo[1,2-a]pyrazine derivatives within a refined model of the human A3 adenosine receptor. nih.govnih.gov These studies help to explain the observed affinity and selectivity of the compounds. nih.govnih.gov One of the most active A3 antagonists from this research, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, demonstrated the practical application of these modeling studies. nih.govnih.gov
Similarly, docking simulations were instrumental in identifying an imidazo[1,2-a]pyrazine derivative, known as A4, as a direct inhibitor of the influenza virus nucleoprotein (NP). nih.gov These computational analyses confirmed that A4 binds directly to the viral NP, providing a mechanistic basis for its anti-influenza activity. nih.gov The discovery of substituted imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) also involved computer-aided drug design, highlighting the role of computational simulation in achieving low-nanomolar inhibition activity and high selectivity. nih.gov
These examples underscore the power of molecular docking to predict binding conformations, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors based on the imidazo[1,2-a]pyrazine framework.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For imidazo[1,2-a]pyrazine derivatives, QSAR has been a key strategy to predict the activity of new analogs and to understand the structural features essential for their biological effects. researchgate.net
A significant study investigated the cytotoxic effects of thirteen imidazo[1,2-a]pyrazine derivatives against human cancer cell lines (HepG-2 and HCF-7) by combining Density Functional Theory (DFT) with various QSAR methods. researchgate.netijirset.com This research utilized topological and electronic descriptors to build predictive models. researchgate.netijirset.com Another 3D-QSAR study focused on 49 selective imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. nih.govtandfonline.com This work successfully developed a predictive model after refining receptor-ligand conformations, which was then used to design new, more potent compounds. nih.govtandfonline.com
Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of datasets. In QSAR studies of imidazo[1,2-a]pyrazine derivatives, PCA is applied to a set of calculated molecular descriptors to identify the most important variables that explain the variance in the data. researchgate.netijirset.com For example, in the study of cytotoxic imidazo[1,2-a]pyrazine derivatives, PCA was the first step in the QSAR workflow. researchgate.netijirset.comresearchgate.net It helped in summarizing the information encoded in the structures of the compounds and in observing the distribution of different molecules, thereby allowing for a more focused selection of descriptors for subsequent regression analysis. researchgate.netijirset.com
Multiple Linear Regression (MLR) or Multiple Regression Analysis (MRA) is used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). For imidazo[1,2-a]pyrazine derivatives, MRA has been used to create equations that predict cytotoxic activity. researchgate.netijirset.com In one study, the MRA method yielded a model with a correlation coefficient (R) of 0.79, demonstrating a statistically significant relationship between the selected descriptors and the observed activity. researchgate.net This technique helps to select the most relevant descriptors to be used as input parameters for more complex models like neural networks. ijirset.com
Partial Least Squares (PLS) regression is another linear regression method that is particularly useful when the number of predictor variables is large, and there is a high degree of multicollinearity among them. In the QSAR analysis of imidazo[1,2-a]pyrazine derivatives, PLS was employed alongside MRA to model structure-activity relationships. researchgate.netijirset.com In a 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors of PI3Kα, the final predictive model was built using PLS, resulting in a model with a high predictive correlation coefficient (Q²_test = 0.650) and a strong training set correlation (r²_train = 0.917). tandfonline.comresearchgate.net This indicates a robust and predictive QSAR model. tandfonline.comresearchgate.net
While linear models are powerful, biological systems often exhibit non-linear relationships. Therefore, non-linear methods like Non-Linear Regression (RNLM) and Neural Networks (NN) are also applied. In the study of cytotoxic imidazo[1,2-a]pyrazines, a non-linear regression model showed an improved correlation coefficient of 0.82 compared to the linear model. researchgate.net An even better result was achieved using an Artificial Neural Network (ANN), which produced a correlation coefficient of 0.9 with an 8-20-1 architecture, indicating that the ANN was more effective at predicting the activity of these compounds. researchgate.net These advanced methods can capture complex, non-linear structure-activity relationships that might be missed by linear approaches. researchgate.netijirset.com
The table below summarizes the statistical results from a comparative QSAR study on imidazo[1,2-a]pyrazine derivatives. researchgate.net
| QSAR Method | Correlation Coefficient (R) |
| Multiple Linear Regression (MLR) | 0.79 |
| Non-Linear Regression (RNLM) | 0.82 |
| Neural Network (NN) | 0.90 |
This table illustrates the increasing predictive power from linear to non-linear models for the studied imidazo[1,2-a]pyrazine derivatives.
In silico Screening and Virtual High Throughput Screening
In silico screening, including virtual high-throughput screening (vHTS), involves computationally searching large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This approach has been pivotal in exploring the chemical space around the imidazo[1,2-a]pyrazine and related scaffolds.
For instance, an imidazo[1,2-a]pyrazine derivative, compound 5, was identified as a promising hit from a high-throughput screening (HTS) campaign for negative modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov This initial discovery was followed by extensive structure-activity relationship (SAR) optimization, guided by computational insights, to develop potent and brain-penetrant leads. nih.gov
In a different therapeutic area, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.govrsc.org By probing several large proprietary databases in silico, researchers were able to rapidly expand the chemical series, which led to improved antiparasitic activity and selectivity. nih.govrsc.org This demonstrates the power of virtual screening to efficiently triage hits from phenotypic screens and accelerate the hit-to-lead process. nih.gov The imidazo[1,2-a]pyrazine ring system was also rationally selected as a core skeleton for designing novel adenosine receptor antagonists, implying a knowledge-based screening or design approach from the outset of the project. nih.gov
These research efforts show that in silico screening is a powerful and efficient strategy for identifying novel bioactive compounds with the imidazo[1,2-a]pyrazin-8-amine (B40915) backbone, allowing for the rapid exploration of chemical diversity and the optimization of lead candidates.
Theoretical Studies on Electronic Structure and Reactivity
Computational chemistry and cheminformatics have become indispensable tools in the study of heterocyclic compounds, offering profound insights into their intrinsic properties. While specific theoretical studies focusing exclusively on this compound are not extensively detailed in the public research literature, the principles of such studies on closely related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives can be described to illustrate the methodologies. These computational investigations are crucial for understanding the electronic structure, reactivity, and potential interactions of these molecules.
Theoretical studies on similar heterocyclic systems are often performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common approach involves the use of a basis set, such as B3LYP/6–31G(d,p), to solve the Schrödinger equation for the molecule. nih.gov Such calculations can elucidate a variety of molecular properties.
Frontier Molecular Orbitals (FMOs)
A key aspect of these theoretical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's reactivity and kinetic stability. scirp.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For related N-acylhydrazone derivatives of imidazo[1,2-a]pyridine, a high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a propensity to accept electrons. scirp.org
Molecular Electrostatic Potential (MEP)
Another critical component of these computational analyses is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.govscirp.org In the MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-deficient areas prone to nucleophilic attack. scirp.org For instance, in studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the nitrogen and oxygen atoms often emerge as nucleophilic sites, whereas other atoms may exhibit electrophilic character. scirp.org
Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_LUMO + E_HOMO) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as μ² / 2η.
While specific calculated values for this compound are not available in the searched literature, the following table illustrates the kind of data that would be generated from such a theoretical study, based on general knowledge of similar heterocyclic systems.
| Computational Parameter | Description | Illustrative Value Range |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 3.0 to 5.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV |
| Chemical Softness (S) | Reciprocal of chemical hardness | 0.4 to 0.67 eV⁻¹ |
| Electronegativity (χ) | Electron-attracting power | 3.0 to 4.75 eV |
| Electrophilicity Index (ω) | Measure of electrophilic character | 1.8 to 4.5 eV |
Drug Discovery and Lead Optimization Strategies
Identification of Lead Compounds
The initial step in drug discovery involves identifying "lead compounds," which show promising activity towards a specific biological target and form the basis for further optimization. The imidazo[1,2-a]pyrazine (B1224502) scaffold has been repeatedly identified as a valuable starting point through various screening methods.
A notable example comes from a high-throughput screening (HTS) campaign to find negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. This screening identified an imidazo[1,2-a]pyrazine, compound 5 , as a preliminary lead due to its encouraging potency and high selectivity for the γ-8 target. nih.gov Similarly, HTS efforts to discover inhibitors for Monopolar spindle 1 (Mps1) kinase, a target in oncology, identified imidazo[1,2-a]pyrazine 10a as a lead compound with good biochemical activity. rsc.orgnih.gov
Virtual high-throughput screening has also proven effective. This computational approach identified the imidazo[1,2-a]pyrazine structure as a potential mimic of ATP and an inhibitor of the Helicobacter pylori VirB11 ATPase, leading to the synthesis and confirmation of compound 14 as a lead with an IC50 of 7 µM. ucl.ac.uk Furthermore, a phenotypic screening of an in-house library to find anti-influenza agents identified a series of imidazo[1,2-a]pyrazine derivatives, including compounds A3 , A4 , A5 , A7 , A8 , A15 , and A16 , as having potent antiviral activity. acs.org
| Compound | Discovery Method | Biological Target/Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine 5 | High-Throughput Screening (HTS) | TARP γ-8 selective AMPAR negative modulator | nih.gov |
| Imidazo[1,2-a]pyrazine 10a | High-Throughput Screening (HTS) | Mps1 (TTK) kinase inhibitor | rsc.orgnih.gov |
| Imidazo[1,2-a]pyrazine 14 | Virtual High-Throughput Screening | Helicobacter pylori VirB11 ATPase inhibitor | ucl.ac.uk |
| Imidazo[1,2-a]pyrazine A4 | Phenotypic Screening | Influenza Virus Nucleoprotein (NP) inhibitor | acs.org |
Lead Optimization through Chemical Modifications
Once a lead compound is identified, lead optimization is undertaken to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, through targeted chemical modifications.
Starting from the HTS hit 5 , a focused medicinal chemistry effort involving the synthesis of analogues led to the development of a series of potent and selective imidazopyrazine leads for TARP γ-8. nih.gov The optimization of Mps1 inhibitor 10a involved a structure-based design approach. A cocrystal structure of an analogue guided the introduction of substituents at the 6-position of the imidazo[1,2-a]pyrazine scaffold, which resulted in the 6-aryl substituted compound 21b with improved cellular activity. nih.gov However, this compound suffered from a lack of oral bioavailability. nih.gov Further property-based optimization and a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine (B131497) culminated in the discovery of 27f , an extremely potent and selective Mps1 inhibitor with excellent cellular activity and oral availability. nih.gov
In the development of Aurora kinase inhibitors, a bioisosteric approach was used to optimize the 8-position of the imidazo[1,2-a]pyrazine core, leading to the identification of several new potent Aurora A/B dual inhibitors, such as 25k and 25l . nih.gov This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve the compound's biological activity. nih.gov
| Initial Lead | Modification Strategy | Optimized Compound(s) | Improved Property | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine 10a | Substitution at 6-position & scaffold hopping | 21b, 27f | Cellular activity, Potency, Selectivity, Oral Bioavailability | nih.gov |
| Imidazo[1,2-a]pyrazine Core | Bioisosteric replacement at 8-position | 25k, 25l | Potency against Aurora A/B kinases | nih.gov |
High Throughput Screening (HTS) in Discovery Pipelines
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for activity against a biological target. The discovery of many imidazo[1,2-a]pyrazine-based leads is a direct result of HTS campaigns.
For instance, an HTS campaign was designed to identify compounds that could block glutamate-induced calcium (Ca2+) flux in cells engineered to express a specific AMPA receptor subunit fusion protein (GluA1o/γ-8). nih.gov This effort led directly to the identification of imidazo[1,2-a]pyrazine 5 as a promising and selective hit. nih.gov Similarly, an HTS campaign targeting the Mps1 kinase was the source for identifying the initial lead compound 10a , which, despite having good biochemical activity, required further optimization to improve its cellular and antiproliferative effects. rsc.orgnih.gov
Phenotypic screening, a type of HTS that assesses the effect of compounds on cell behavior, was used to screen an in-house library of 400 chemical entities. This led to the discovery of a series of imidazo[1,2-a]pyrazine derivatives with robust anti-influenza activity. acs.org This approach is valuable as it can identify compounds that work through novel mechanisms of action. acs.org
Development of Bivalent Compounds and Conjugates
A more advanced strategy in drug discovery involves creating bivalent compounds or conjugates, which link two distinct molecular entities to achieve a therapeutic effect that is superior to either component alone. The imidazo[1,2-a]pyrazine scaffold has been successfully incorporated into such constructs.
In one project, the lead ATPase inhibitor 14 was incorporated into bivalent compounds. ucl.ac.uk These molecules consisted of the imidazo[1,2-a]pyrazine small molecule, designed to target the enzyme's active site, linked to a peptide moiety intended to disrupt the protein's hexamer formation. ucl.ac.uk
Another approach involves creating conjugates with other pharmacologically active scaffolds. A novel series of benzimidazole-imidazo[1,2-a]pyrazine conjugates were synthesized and evaluated for their antitumor activity. nih.gov Compounds such as 10 and 36 from this series showed significant activity against a panel of 60 human cancer cell lines, with studies suggesting they act by intercalating with DNA. nih.gov Furthermore, using a "click chemistry" approach, researchers have synthesized hybrid molecules linking imidazo[1,2-a]pyrazine with 1,2,3-triazole moieties, demonstrating the utility of this scaffold in creating novel conjugates for evaluation as antimicrobial agents. bohrium.com
Future Research Directions
Exploration of Novel 2-Methylimidazo[1,2-a]pyrazin-8-amine Derivatives with Enhanced Specificity
A primary focus of future research will be the rational design and synthesis of new derivatives with improved potency and, crucially, enhanced specificity for their biological targets. The imidazo[1,2-a]pyrazine (B1224502) core offers multiple positions for substitution, particularly at the C2, C3, and C8 locations, allowing for fine-tuning of its pharmacological profile.
Research has shown that substitutions at the C8 position, often involving the displacement of a halogen with various cyclic and acyclic secondary amines, can significantly influence biological activity. nih.gov For instance, a series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as potent inhibitors of Breast Tumor Kinase (Brk/PTK6). nih.gov Similarly, derivatives have been optimized as subnanomolar, brain-penetrant negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the TARP γ-8 protein. nih.gov
Future exploration will likely involve:
Systematic Structure-Activity Relationship (SAR) Studies: Expanding the library of substituents at the C8-amine position to modulate properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov
Isosteric Replacements: Evaluating the replacement of key functional groups with isosteres, such as substituting methyl groups with trifluoromethyl groups, to improve metabolic stability or binding interactions. researchgate.net
Hybrid Analog Design: Merging structural features from different active compounds to create hybrid derivatives with potentially synergistic or improved properties. nih.gov
Target-Specific Optimization: Designing derivatives with high selectivity for specific enzyme subtypes or receptor isoforms, such as achieving selectivity for GABA(A) α2/α3-subtypes to develop anxiolytics with minimal sedation. nih.gov
Table 1: Examples of Substituted Imidazo[1,2-a]pyrazine Scaffolds and Their Biological Targets
| Core Scaffold | Substitution Position(s) | Example Substituents | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8-amine (B40915) | C8 | Various amines | Brk/PTK6 Kinase Inhibition | nih.gov |
| Imidazo[1,2-a]pyrazine | C3, C8 | Aryl groups, Morpholine (B109124), 4-fluoropiperidine | Selective AMPAR Negative Modulation | nih.gov |
| Imidazo[1,2-a]pyrazin-8(7H)-one | C8 | Piperazin-1-yl derivatives | Acetylcholinesterase (AChE) Inhibition | researchgate.net |
| Imidazo[1,2-a]pyrazin-8-one | General | Not specified | GABA(A) α2/α3 Subtype Agonism | nih.gov |
Advanced Mechanistic Elucidation of Biological Activities
While current research has successfully identified biological targets for various this compound derivatives, a deeper understanding of their mechanism of action at the molecular level is a critical future direction. Identifying a compound as a competitive inhibitor of ATP in a VirB11 ATPase, for example, is an important first step, but further elucidation is needed. ucl.ac.uk
Future mechanistic studies will need to employ a range of advanced biophysical and structural biology techniques to:
Determine Binding Modes: Use methods like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of derivatives bound to their target proteins. This would reveal precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are key to their inhibitory or modulatory activity.
Analyze Enzyme Kinetics: Conduct detailed kinetic studies to confirm the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to precisely quantify the potency of new analogs.
Investigate Conformational Changes: Utilize spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Förster Resonance Energy Transfer (FRET) to study how the binding of a ligand induces conformational changes in the target protein, affecting its function.
Explore Cellular Pathways: Move beyond in vitro assays to investigate how these compounds affect signaling pathways within cellular models to confirm their on-target effects and identify potential off-target activities.
Application of Advanced Computational Methods in Design and Prediction
The integration of advanced computational chemistry and molecular modeling is set to accelerate the discovery and optimization of novel this compound derivatives. These in silico methods provide valuable insights that guide synthetic efforts, reducing the time and resources required for drug development.
Key computational approaches for future research include:
Virtual High-Throughput Screening: Using computational models of a target protein to screen large virtual libraries of imidazo[1,2-a]pyrazine derivatives to identify promising initial hits before committing to chemical synthesis. ucl.ac.uk
Molecular Docking: Predicting the binding affinity and orientation of newly designed derivatives within the active site of a target protein. researchgate.netnih.govnih.gov This helps to explain observed SAR and to prioritize the synthesis of compounds with the highest predicted potency. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction and understand how the ligand affects the protein's natural movements. researchgate.net
Quantum Mechanics (QM) Methods: Employing techniques like Density Functional Theory (DFT) to calculate the electronic properties of molecules, such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), to better understand their reactivity and interaction potential. nih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify and filter out candidates with poor drug-like characteristics early in the design process. nih.gov
Table 2: Application of Computational Methods in Imidazo[1,2-a]pyrazine Research
| Computational Method | Objective | Application Example | Reference |
|---|---|---|---|
| Virtual Screening | Identify initial hit compounds | Screening for potential ATP mimics and ATPase inhibitors | ucl.ac.uk |
| Molecular Docking | Predict binding affinity and explain SAR | Modeling inhibitors in the active sites of AChE and BRD9 | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Determine electronic properties of molecules | Calculating FMO and MEP for new derivatives | nih.gov |
| ADMET Prediction | Assess drug-likeness and pharmacokinetic properties | Evaluating potential SARS-CoV-2 entry inhibitors | nih.gov |
Development of New Synthetic Pathways
Innovations in synthetic organic chemistry will be essential for efficiently producing diverse libraries of this compound derivatives. While established methods exist, future research will focus on creating more versatile, efficient, and sustainable synthetic routes.
Current synthetic strategies often involve a multi-step process that includes the construction of the core imidazo[1,2-a]pyrazine ring, followed by functionalization. A common approach involves the condensation of an aminopyrazine with an α-haloketone. nih.govnih.gov Subsequent functionalization is often achieved through halogenation (e.g., bromination with N-bromosuccinimide) at specific positions, followed by nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions like the Suzuki coupling to introduce further diversity. nih.gov
Future developments in synthesis will likely focus on:
C-H Functionalization: Developing methods that directly introduce new functional groups onto the C-H bonds of the pre-formed imidazo[1,2-a]pyrazine core. This strategy avoids the need for pre-functionalization (like halogenation), making syntheses more atom-economical and straightforward.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for key synthetic steps.
Green Chemistry Approaches: Adopting more environmentally friendly solvents and catalysts to reduce the environmental impact of the synthetic processes. nih.gov
By pursuing these new pathways, chemists can more readily access novel chemical space, providing a wider array of derivatives for biological screening and optimization.
Q & A
Q. What are the optimal synthetic routes for 2-Methylimidazo[1,2-a]pyrazin-8-amine, and how can reaction conditions be optimized for scalability?
The compound is efficiently synthesized via the Groebke-Blackburn-Bienaymé multicomponent reaction , using pyrazine-2,3-diamine as the amidine component. This method enables single-step synthesis under mild conditions (e.g., ethanol or methanol as solvents, 50–80°C) with high regioselectivity and yields exceeding 85%. Scalability is achieved by maintaining stoichiometric ratios (1:1:1 for amidine, aldehyde, and isocyanide) and optimizing catalyst-free conditions to minimize purification steps .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Key techniques include:
- NMR spectroscopy : - and -NMR resolve substituent positions on the heterocyclic core. For example, the methyl group at position 2 shows a singlet at δ 2.4–2.6 ppm, while the amine at position 8 appears as a broad peak at δ 5.5–6.0 ppm .
- X-ray crystallography : Used to confirm the planar imidazo-pyrazine core and hydrogen-bonding patterns, critical for validating synthetic accuracy .
Q. What bioassays are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives?
The Ellman’s colorimetric assay is standard. Derivatives are incubated with AChE and substrate acetylthiocholine. Thiocholine production is measured at 412 nm using DTNB (5,5′-dithiobis-2-nitrobenzoic acid). IC values are calculated, with active compounds (e.g., 8-piperazinyl derivatives) showing IC ranges of 10–50 μM .
Advanced Research Questions
Q. How do substitution patterns on the imidazo[1,2-a]pyrazin-8-amine core influence adenosine receptor (AR) subtype selectivity (e.g., A2A_{2A}2A vs. A3_{3}3)?
Structural modifications at positions 2 (methyl), 6 , and 8 (amine) dictate selectivity:
- A antagonists : Bulky aryl groups at position 6 enhance binding (K < 100 nM) by occupying hydrophobic subpockets.
- A antagonists : Electron-withdrawing groups (e.g., nitro) at position 6 improve affinity (K ~ 50 nM) via polar interactions. Computational docking and site-directed mutagenesis validate these interactions .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy for imidazo[1,2-a]pyrazin-8-amine-based therapeutics?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and blood-brain barrier penetration (logP optimization).
- Pro-drug design : Mask polar amine groups (e.g., acetylation) to improve bioavailability.
- Conformational analysis : Use rigid analogs (e.g., tricyclic derivatives) to validate bioactive conformations, as seen in antiulcer studies .
Q. How can conformational analysis guide the design of dual-acting compounds (e.g., AChE inhibitors and antioxidants)?
Molecular dynamics simulations reveal that the "extended" conformation (planar core with substituents orthogonal to the heterocycle) optimizes dual activity. For example:
Q. What methodologies enable the development of chemiluminescent probes based on this compound for in vivo imaging?
Derivatization with benzofuran-vinyl groups (e.g., ADLumin-8) creates near-infrared probes. Key steps:
- Click chemistry : Attach imaging tags via Cu(I)-catalyzed azide-alkyne cycloaddition.
- In vivo validation : Administer probes to Alzheimer’s disease models and monitor β-amyloid aggregation via chemiluminescence in brain tissue .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
